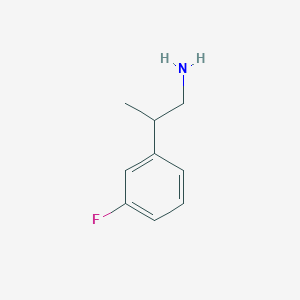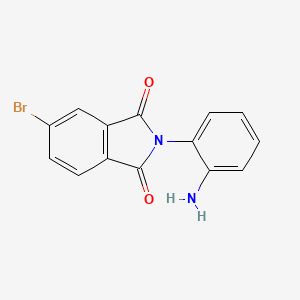
2-(3-Fluorophenyl)propan-1-amine
Übersicht
Beschreibung
2-(3-Fluorophenyl)propan-2-amine is a chemical compound with the CAS Number: 74702-89-9 . It has a molecular weight of 153.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Fluorophenyl)propan-2-amine is1S/C9H12FN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 . Physical and Chemical Properties Analysis
2-(3-Fluorophenyl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 153.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Tertiary Amine Synthesis and Corrosion Inhibition : Tertiary amines, including those related to "2-(3-Fluorophenyl)propan-1-amine," have been synthesized for applications such as corrosion inhibition on carbon steel. These compounds demonstrate significant inhibition efficiencies by forming protective layers on the metal surface, highlighting their potential in material preservation technologies (Gao, Liang, & Wang, 2007).
Biomedical Research
- Antitumor Applications : Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally similar to "this compound," have shown potent antitumor properties. These compounds, upon biotransformation, reveal potent cytocidal activity against specific human carcinoma cell lines, offering insights into new cancer treatment options (Bradshaw et al., 2002).
Environmental and Sensor Technologies
- Amine Vapor Detection : Research into the detection of amine vapors, crucial for monitoring environmental and industrial safety, has led to the development of fluorescent sensors based on aggregation-induced emission (AIE) principles. Compounds like "this compound" can be utilized in creating sensors that light up in the presence of amine vapors, aiding in the detection of hazardous substances in the air (Gao et al., 2016).
Chemical Synthesis and Methodology
- Optical Active Compound Synthesis : Research into synthesizing optically active compounds for use as enantioselective fluorescent detectors has utilized palladium-catalyzed amination. Such methodologies, involving compounds structurally related to "this compound," offer pathways to creating sensitive probes for detecting amino alcohols and metal cations, underscoring the compound's utility in advanced chemical synthesis (Shaferov et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 2-(3-Fluorophenyl)propan-1-amine is the monoamine neurotransmitter system, specifically dopamine and norepinephrine . These neurotransmitters play crucial roles in regulating various physiological functions such as mood, attention, reward, and motor control.
Mode of Action
This compound acts as a monoamine releaser, with a higher selectivity for dopamine and norepinephrine over serotonin . This means that it promotes the release of these neurotransmitters into the synaptic cleft, enhancing their signaling activity .
Biochemical Pathways
The compound’s action on the monoamine neurotransmitter system affects several biochemical pathways. By increasing the levels of dopamine and norepinephrine, it can influence the reward pathway, attention pathway, and motor control pathway . The downstream effects of these changes can include increased alertness, enhanced mood, and improved motor function.
Pharmacokinetics
Similar compounds in the amphetamine family typically have a rapid onset of action and are metabolized by the liver . The compound’s bioavailability, or the extent to which it reaches systemic circulation, would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME properties).
Result of Action
The molecular and cellular effects of this compound’s action include increased neurotransmitter release, enhanced neurotransmitter signaling, and potential changes in receptor sensitivity . These effects can lead to the observed physiological responses, such as increased alertness and mood enhancement.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(3-Fluorophenyl)propan-1-amine plays a significant role in biochemical reactions, particularly as a monoamine releaser. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and the dopamine transporter (DAT). The interaction with MAO leads to the inhibition of the enzyme, preventing the breakdown of monoamines such as dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The compound also binds to DAT, inhibiting the reuptake of dopamine into presynaptic neurons, further increasing dopamine levels .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by increasing the levels of monoamines, which are crucial for neurotransmission. This elevation in neurotransmitter levels can lead to altered gene expression and changes in cellular metabolism. The compound has been shown to affect cell function by modulating the activity of receptors and transporters involved in neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits monoamine oxidase, preventing the degradation of monoamines. Additionally, it interacts with the dopamine transporter, blocking the reuptake of dopamine into presynaptic neurons. These interactions result in increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing their signaling effects. The compound’s ability to inhibit enzyme activity and transporter function is key to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to the compound has been shown to affect cellular function, with potential changes in gene expression and cellular metabolism observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by increasing monoamine levels. At high doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, with specific dosages required to achieve desired biochemical and cellular outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues. The compound’s distribution can influence its accumulation and activity in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLXAPWDQVMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)

![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)
![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)


![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)

